molecular formula C11H8ClNO2 B1361333 2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS No. 73568-29-3

2-Chloro-6-methoxyquinoline-3-carbaldehyde

Cat. No. B1361333
CAS RN: 73568-29-3
M. Wt: 221.64 g/mol
InChI Key: TZQOMBXDCIPJKW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-3-carbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. It is also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

The synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde involves several steps. The quinoline ring systems are synthesized and reactions are adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 . The quinoline fused-ring system of the compound is planar . The formyl group is slightly bent out of the plane of the fused ring system .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde involves various reactions such as addition, reduction, condensation, and substitution .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-methoxyquinoline-3-carbaldehyde is 221.64 g/mol . It is insoluble in water .

Scientific Research Applications

2-Chloro-6-methoxyquinoline-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:

Organic Synthesis

2-Chloro-6-methoxyquinoline-3-carbaldehyde serves as a raw material in organic synthesis, particularly in the construction of complex molecular structures. It is used to synthesize various aromatic aldehydes and α-β-unsaturated aldehydes, which are crucial intermediates in organic chemistry .

Solvent Production

This compound is utilized as a solvent in various chemical processes due to its unique properties that facilitate the dissolution of other substances without chemically altering them .

Paints and Coatings

It finds application in the production of paints and coatings, acting as an intermediate that contributes to the final product’s desired characteristics such as color, consistency, and drying time .

Plastics Manufacturing

In the plastics industry, 2-Chloro-6-methoxyquinoline-3-carbaldehyde is involved in intermediate steps that lead to the creation of various plastic materials, influencing their strength, flexibility, and resistance .

Synthetic Resins

This chemical is also used in synthesizing synthetic resins, which are widely used in adhesives, varnishes, and as casting materials .

Dye Industry

The compound plays a role in the manufacture of dyes, where it is used to produce colorants for textiles, food products, and other materials .

Perfume and Flavoring Agents

It is employed in the creation of perfumes and flavorings, providing the chemical foundation for various scents and tastes .

Safety and Hazards

When handling 2-Chloro-6-methoxyquinoline-3-carbaldehyde, it is recommended to use personal protective equipment and avoid dust formation. It is also advised to avoid breathing vapors, mist, or gas and ensure adequate ventilation .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various heterocyclic organic compounds , suggesting that its targets could be diverse depending on the specific derivative and its biological application.

Mode of Action

It is known to be involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that the compound may interact with its targets through these chemical structures.

Biochemical Pathways

Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific derivative and its biological application.

Result of Action

Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may have diverse effects depending on the specific derivative and its biological application.

Action Environment

It is known that the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s action and stability.

properties

IUPAC Name

2-chloro-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQOMBXDCIPJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351035
Record name 2-chloro-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73568-29-3
Record name 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73568-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxyquinoline-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde?

A1: 2-Chloro-6-methoxyquinoline-3-carbaldehyde is characterized by a planar quinoline ring system. [] The molecule also contains a formyl group (–CHO) attached to the quinoline ring. Interestingly, this formyl group is not perfectly aligned with the ring but is slightly bent out of plane. []

Q2: Is there any information available on the bond lengths and angles within the 2-Chloro-6-methoxyquinoline-3-carbaldehyde molecule?

A2: While the provided abstract mentions the planarity of the quinoline ring system and the slight bend in the formyl group, it doesn't delve into specific bond lengths and angles. [] For a detailed understanding of these structural parameters, a deeper dive into the full research article by Subashini et al. in Acta Crystallographica Section E [] would be beneficial.

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